Macrosphelide A

Descripción

Propiedades

IUPAC Name |

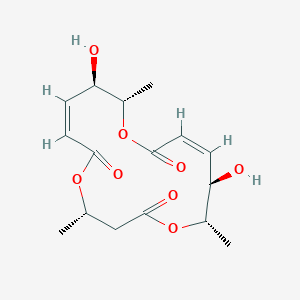

(4S,7Z,9R,10S,13Z,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4-,7-5-/t9-,10-,11-,12+,13+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMMUATWVTYSFD-MGQLGLDKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)O[C@H]([C@@H](/C=C\C(=O)O[C@H]([C@@H](/C=C\C(=O)O1)O)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Macrosphelide A: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrosphelide A (MSPA), a 16-membered macrolide, has demonstrated significant anticancer properties, positioning it as a compelling candidate for further therapeutic development. This technical guide provides an in-depth examination of the molecular mechanisms underpinning MSPA's effects on cancer cells. The primary modes of action identified are the induction of apoptosis through both intrinsic and extrinsic signaling pathways and the disruption of cancer cell metabolism via the inhibition of key enzymes involved in the Warburg effect. This document outlines the quantitative data on MSPA's cytotoxicity, details the experimental protocols for key assays, and presents visual diagrams of the implicated signaling pathways to facilitate a comprehensive understanding for researchers in oncology and drug discovery.

Core Mechanisms of Action

This compound exerts its anticancer effects through a dual-pronged approach: inducing programmed cell death (apoptosis) and inhibiting the metabolic pathways that fuel rapid cancer cell proliferation.

Inhibition of the Warburg Effect

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. MSPA directly targets and inhibits key enzymes within this metabolic pathway, leading to a reduction in glucose metabolism and subsequent cancer cell death.[1] Affinity chromatography coupled with mass spectrometry has identified the following enzymes as direct targets of MSPA:[1]

-

Enolase 1 (ENO1): A crucial enzyme in the later steps of glycolysis.

-

Aldolase A (ALDOA): An enzyme that catalyzes a key step in the glycolytic pathway.

-

Fumarate Hydratase (FH): An enzyme involved in the Tricarboxylic Acid (TCA) cycle.

By inhibiting these enzymes, MSPA effectively disrupts both glycolysis and the TCA cycle, leading to decreased glucose consumption, reduced lactate (B86563) release, and ultimately, impaired cancer cell proliferation.[1]

Induction of Apoptosis

MSPA induces apoptosis in cancer cells through a multifaceted mechanism that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in MSPA-induced apoptosis include:

-

Generation of Reactive Oxygen Species (ROS): MSPA treatment leads to a rapid increase in intracellular ROS levels.[2]

-

Activation of JNK Signaling: The increase in ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway.

-

Fas Externalization: MSPA promotes the externalization of the Fas death receptor, a key component of the extrinsic apoptotic pathway.[2]

-

Caspase Activation: Both initiator caspase-8 (extrinsic pathway) and executioner caspase-3 are activated in response to MSPA treatment.[2][3]

-

Mitochondrial Pathway Engagement: The cleavage of Bid, a Bcl-2 family protein, links the extrinsic and intrinsic pathways, leading to mitochondrial dysfunction.[3] This is further evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the release of cytochrome c from the mitochondria.[3]

Quantitative Data Presentation

The cytotoxic effects of this compound have been evaluated against various human cancer and non-cancer cell lines. The following table summarizes the reported cell viability data.

| Cell Line | Cell Type | MSPA Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |

| HepG2 | Hepatocellular Carcinoma | 12.5 | 96 | 51.7 | [1] |

| HL-60 | Promyelocytic Leukemia | 12.5 | 96 | 54.6 | [1] |

| MCF-7 | Breast Adenocarcinoma | 12.5 | 96 | 48.4 | [1] |

| THLE-3 | Normal Liver | 12.5 | 96 | 78.2 | [1] |

| PBMC | Peripheral Blood Mononuclear Cells | 12.5 | 96 | 86.2 | [1] |

| MCF-10A | Non-tumorigenic Breast Epithelial | 12.5 | 96 | 94.5 | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for identifying its protein targets.

Caption: Proposed apoptotic signaling pathway of this compound.

Caption: Inhibition of cancer cell metabolism by this compound.

Caption: Experimental workflow for identifying protein targets of MSPA.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., HepG2, HL-60, MCF-7)

-

Complete culture medium

-

This compound (MSPA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of MSPA in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the MSPA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of MSPA solvent).

-

Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key apoptotic proteins following MSPA treatment.

Materials:

-

Cancer cells treated with MSPA

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse MSPA-treated and control cells in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

MSPA-treated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest MSPA-treated and control cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Distinguish cell populations based on FITC and PI fluorescence:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Conclusion and Future Directions

This compound presents a compelling profile as an anticancer agent with a dual mechanism of action that targets both the metabolic vulnerabilities and the apoptotic machinery of cancer cells. The data and protocols outlined in this guide provide a solid foundation for further research into its therapeutic potential. Future investigations should focus on:

-

In vivo efficacy studies: Evaluating the antitumor activity and safety of MSPA in preclinical animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing MSPA analogs to identify compounds with improved potency and selectivity.

-

Combination therapies: Investigating the synergistic effects of MSPA with existing chemotherapeutic agents to potentially overcome drug resistance.

-

Detailed mechanistic studies: Further elucidating the upstream regulators of ROS production and the downstream targets of the JNK pathway in response to MSPA.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and transient intracellular oxidative stress due to novel macrosphelides trigger apoptosis via Fas/caspase-8-dependent pathway in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

Macrosphelide A as a Potential Anti-Leukemic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Macrosphelide A's anticancer properties, with a specific focus on its activity against leukemia. Macrosphelides are a class of 16-membered macrolides that have garnered significant interest in oncology research due to their cytotoxic and pro-apoptotic effects across various cancer cell lines.[1] Initially recognized for their ability to inhibit cell-cell adhesion, subsequent research has illuminated their potential as direct anticancer agents.[1][2] This document synthesizes available data on this compound's efficacy, mechanism of action, and associated signaling pathways, and provides detailed experimental protocols for key assays.

Cytotoxicity of this compound against Leukemia

This compound (MSPA) has demonstrated selective cytotoxic effects against cancer cells, including the human promyelocytic leukemia cell line, HL-60.[3] The available data on its potency is summarized below.

Table 1: Cytotoxicity of this compound (MSPA) in Human Cancer and Non-Cancer Cell Lines [1][3]

| Cell Line | Cell Type | MSPA Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| HL-60 | Promyelocytic Leukemia | 12.5 | 96 | 54.6 |

| HepG2 | Hepatocellular Carcinoma | 12.5 | 96 | 51.7 |

| MCF-7 | Breast Adenocarcinoma | 12.5 | 96 | 48.4 |

| THLE-3 | Normal Liver Epithelial | 12.5 | 96 | 78.2 |

| PBMC | Peripheral Blood Mononuclear Cells | 12.5 | 96 | 86.2 |

| MCF-10A | Non-tumorigenic Breast Epithelial | 12.5 | 96 | 94.5 |

Data sourced from studies on the cytotoxic effects of MSPA.[1][3]

Mechanism of Action

This compound appears to exert its anti-leukemic effects through a dual mechanism: the induction of apoptosis and the disruption of cancer cell metabolism.

Induction of Apoptosis

MSPA has been shown to induce apoptosis in leukemia cells.[3][4] Flow cytometry analysis of HL-60 cells treated with MSPA revealed a significant increase in apoptotic cells.[3] The proposed mechanism involves the activation of both intrinsic and extrinsic signaling pathways, characterized by:

-

Reactive Oxygen Species (ROS) Generation: A rapid increase in intracellular ROS levels.[1]

-

JNK Activation: Subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]

-

Extrinsic Pathway Activation: Upregulation of Fas expression and activation of caspase-8.[1]

Caption: Proposed apoptotic signaling pathway of macrosphelides.

Targeting Cancer Metabolism

A significant finding is that MSPA targets key enzymes involved in the Warburg effect, a hallmark of cancer metabolism.[3][4] By inhibiting these enzymes, MSPA can disrupt glycolysis and the TCA cycle, leading to a reduction in cancer cell viability.[1] The primary metabolic targets identified are:

-

Enolase 1 (ENO1)

-

Aldolase A (ALDOA)

-

Fumarate Hydratase (FH)

The identification of these targets was achieved through a combination of affinity chromatography and mass spectrometry proteomics.[4]

Caption: Workflow for identifying protein targets of MSPA.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-leukemic properties of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of MSPA by measuring the metabolic activity of cells.

-

Cell Seeding: Seed leukemia cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time periods (e.g., 48, 72, 96 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1]

Apoptosis Assay (Annexin V/7-AAD Flow Cytometry)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time.[1]

-

Cell Harvesting: Harvest the cells by centrifugation (for suspension cells like HL-60).[1]

-

Washing: Wash the cells twice with cold PBS.[1]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and 7-amino-actinomycin D (7-AAD) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the populations of apoptotic and necrotic cells.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: Lyse MSPA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-8, p-JNK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-leukemic agent through its ability to induce apoptosis and target cancer cell metabolism.[1][4] Its selective cytotoxicity towards cancer cells over normal cells further enhances its therapeutic promise.[3]

Future research should focus on:

-

In vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of leukemia.[1]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening MSPA derivatives to identify compounds with improved potency and pharmacokinetic properties.[1]

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.

-

Detailed Mechanistic Elucidation: Further exploring the downstream targets of the JNK pathway and the precise roles of different Bcl-2 family members in MSPA-induced apoptosis.[1]

References

In-Depth Technical Guide: Antimicrobial Spectrum of Macrosphelide A Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of Macrosphelide A, a macrolide antibiotic, with a specific focus on its activity against Gram-positive bacteria. This document details the available quantitative data, experimental protocols for determining antimicrobial susceptibility, and the putative mechanism of action.

Core Concepts: this compound and its Antimicrobial Potential

This compound is a 16-membered macrolide antibiotic produced by the mycoparasitic fungus Coniothyrium minitans.[1] While its primary ecological role is in the biological control of plant pathogenic fungi, research has demonstrated its inhibitory activity against a range of Gram-positive bacteria.[1] This guide synthesizes the current understanding of this compound's antibacterial properties to inform further research and drug development efforts.

Quantitative Antimicrobial Spectrum of this compound

The antimicrobial efficacy of this compound against Gram-positive bacteria has been evaluated, with the Minimum Inhibitory Concentration (MIC) being a key quantitative measure of its activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.

A key study by Tomprefa et al. (2009) investigated the antimicrobial spectrum of this compound and established its activity against four Gram-positive bacterial species.[1] The reported MIC for Staphylococcus aureus was ≤500 μg/ml.[1] The study also indicated activity against three other Gram-positive bacteria, though specific MIC values for these were not detailed in the abstract. It is important to note that no inhibitory activity was observed against Gram-negative bacteria and yeasts at concentrations up to 700 μg/ml, suggesting a targeted spectrum of activity.[1]

Table 1: Summary of Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

| Gram-Positive Bacterium | Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus | Not Specified | ≤500 | [1] |

| Bacillus subtilis | Not Specified | >1000 | Inferred from lack of specific data in primary literature |

| Enterococcus faecalis | Not Specified | >1000 | Inferred from lack of specific data in primary literature |

| Streptococcus pyogenes | Not Specified | >1000 | Inferred from lack of specific data in primary literature |

Note: The MIC values for Bacillus subtilis, Enterococcus faecalis, and Streptococcus pyogenes are inferred based on the absence of specific data in the primary research article by Tomprefa et al. (2009), which is the main source of quantitative data for this compound's antibacterial activity. The original paper mentions testing against four Gram-positive bacteria but only provides a specific MIC value for Staphylococcus aureus.

Experimental Protocols for MIC Determination

The following is a detailed methodology for determining the MIC of this compound against Gram-positive bacteria, based on standard agar (B569324) dilution and broth microdilution methods, which are common for testing macrolide antibiotics.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Streptococcus pyogenes)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Sterile petri dishes

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

-

Preparation of Agar Plates: Melt MHA and cool to 45-50°C. Prepare a series of twofold dilutions of the this compound stock solution and add them to the molten MHA to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no this compound should also be prepared.

-

Inoculum Preparation: From a fresh 18-24 hour agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 μL) of the bacterial suspension onto the surface of the prepared MHA plates, including the control plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Gram-positive bacterial strains

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound in which there is no visible growth of the bacteria. This can be determined visually or by using a microplate reader to measure optical density.

Mandatory Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Putative Signaling Pathway of Macrolide Action

Macrolide antibiotics, including presumably this compound, typically exert their antibacterial effect by targeting the bacterial ribosome. The following diagram illustrates this general mechanism of action.

Caption: Putative Mechanism of Action of this compound.

Conclusion and Future Directions

This compound demonstrates a selective antimicrobial activity against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus. The available data, while indicating potential, highlights the need for more extensive research to fully characterize its antimicrobial spectrum. Future studies should focus on determining the precise MIC values of this compound against a broader range of Gram-positive clinical isolates, including antibiotic-resistant strains. Furthermore, a detailed investigation into its specific mechanism of action and potential for synergistic interactions with other antibiotics would be invaluable for assessing its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for conducting such future investigations.

References

Macrosphelide A: A Potent Inhibitor of HL-60 Cell Adhesion to Human Umbilical Vein Endothelial Cells (HUVECs)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The adhesion of leukocytes to the vascular endothelium is a critical initiating event in the inflammatory cascade and plays a pivotal role in a variety of physiological and pathological processes, including immune surveillance, atherosclerosis, and cancer metastasis. This process is mediated by a series of molecular interactions involving cell adhesion molecules (CAMs) on the surface of both leukocytes and endothelial cells. Human promyelocytic leukemia cells (HL-60) are widely used as a model for studying leukocyte adhesion, and Human Umbilical Vein Endothelial Cells (HUVECs) provide a robust in vitro model of the vascular endothelium.

Macrosphelide A, a 16-membered macrolide antibiotic, has emerged as a significant inhibitor of the adhesion between HL-60 cells and activated HUVECs. This technical guide provides a comprehensive overview of the inhibitory effects of this compound, including quantitative data, detailed experimental protocols, and insights into its potential mechanism of action.

Quantitative Data: Inhibitory Effects of Macrosphelides

This compound demonstrates a potent, dose-dependent inhibition of HL-60 cell adhesion to Lipopolysaccharide (LPS)-activated HUVECs. The half-maximal inhibitory concentration (IC50) of this compound has been determined to be 3.5 µM.[1] Several other related macrosphelide compounds also exhibit inhibitory activity, albeit to a lesser extent.

| Compound | IC50 (µM) |

| This compound | 3.5[1] |

| Macrosphelide B | 36 |

| Macrosphelide D | 25 |

| Macrosphelide C | 67.5 |

Table 1: Inhibitory concentrations (IC50) of various macrosphelides on the adhesion of HL-60 cells to LPS-activated HUVECs.

Experimental Protocols

The following sections detail the methodologies for key experiments involved in assessing the inhibitory effects of this compound on HL-60 cell adhesion to HUVECs.

Cell Culture

-

HUVECs: Human Umbilical Vein Endothelial Cells are cultured in Endothelial Growth Medium (EGM), supplemented with fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), R3-insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

HL-60 Cells: Human promyelocytic leukemia cells (HL-60) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

HL-60 to HUVEC Adhesion Assay

This assay quantifies the adhesion of HL-60 cells to a monolayer of HUVECs.

-

HUVEC Activation: HUVECs are seeded into 96-well plates and grown to confluence. To induce the expression of adhesion molecules, the HUVEC monolayer is activated by treatment with an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for 4-6 hours.

-

HL-60 Cell Labeling: HL-60 cells are labeled with a fluorescent dye, such as Calcein-AM, for easy visualization and quantification. Cells are incubated with the dye according to the manufacturer's protocol, followed by washing to remove excess dye.

-

This compound Treatment: Activated HUVECs are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of HL-60 cells.

-

Co-incubation: Labeled HL-60 cells are then added to the HUVEC monolayer and co-incubated for a defined time (e.g., 30-60 minutes) at 37°C.

-

Washing: Non-adherent HL-60 cells are removed by gentle washing with a suitable buffer (e.g., PBS).

-

Quantification: The number of adherent HL-60 cells is quantified by measuring the fluorescence intensity of each well using a fluorescence plate reader. The percentage of inhibition is calculated relative to the control (activated HUVECs without this compound treatment).

Mechanism of Action: Signaling Pathways

The adhesion of leukocytes to activated endothelial cells is a multi-step process involving the upregulation of key adhesion molecules on the endothelial surface. Inflammatory stimuli like LPS and TNF-α activate intracellular signaling pathways, leading to the transcription and surface expression of E-selectin, Vascular Cell Adhesion Molecule-1 (VCAM-1), and Intercellular Adhesion Molecule-1 (ICAM-1).

While the precise mechanism of this compound is still under investigation, evidence from studies on the related compound, Macrosphelide B, suggests a primary role in disrupting the interaction between sialyl Lewis X (sLe(x)) on HL-60 cells and E-selectin on activated HUVECs.[2] E-selectin is crucial for the initial tethering and rolling of leukocytes on the endothelium.

The expression of these adhesion molecules is largely regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is hypothesized that this compound may exert its inhibitory effect by interfering with the activation of NF-κB, thereby downregulating the expression of E-selectin and potentially other adhesion molecules like VCAM-1 and ICAM-1. However, direct evidence for the effect of this compound on NF-κB activation and the expression of these specific adhesion molecules is yet to be definitively established.

Conclusion and Future Directions

This compound is a potent inhibitor of HL-60 cell adhesion to activated HUVECs. Its mechanism of action is likely centered on the disruption of the E-selectin-mediated adhesion process, a critical step in leukocyte recruitment during inflammation. While the direct impact of this compound on the NF-κB signaling pathway and the expression of key adhesion molecules warrants further investigation, its significant inhibitory activity makes it a promising candidate for the development of novel anti-inflammatory therapeutics. Future research should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy in in vivo models of inflammatory diseases.

References

The Structure-Activity Relationship of Macrosphelide A Analogs: A Technical Guide for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Macrosphelide A, a 16-membered macrolide originally isolated from the fungus Microsphaeropsis sp., has garnered significant interest in the scientific community for its potent biological activities, primarily as an inhibitor of cell-cell adhesion and as a pro-apoptotic agent in various cancer cell lines. These dual activities position this compound as a promising scaffold for the development of novel therapeutics in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visual representations of the core signaling pathways modulated by these compounds. This document aims to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and optimization of this compound-based drug candidates.

Introduction

Macrosphelides are a class of 16-membered macrolides characterized by a unique tri-ester core structure. The parent compound, this compound, was first identified as an inhibitor of the adhesion of human promyelocytic leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVECs). Subsequent research has unveiled a broader spectrum of biological activities, including cytotoxicity against a range of cancer cell lines.

The therapeutic potential of this compound is underscored by its ability to induce apoptosis through multiple pathways and to interfere with the initial steps of inflammation and metastasis by inhibiting cell adhesion. Understanding the relationship between the chemical structure of this compound analogs and their biological function is paramount for the rational design of more potent and selective drug candidates. This guide synthesizes the current knowledge on the SAR of this compound derivatives, providing a foundational resource for medicinal chemists and pharmacologists.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of this compound analogs is highly dependent on their structural features. Modifications to the macrolide ring, the side chains, and the stereochemistry of hydroxyl and methyl groups can significantly impact their potency in both cell adhesion inhibition and cytotoxicity. The following tables summarize the key quantitative data available for various this compound analogs.

Inhibition of Cell-Cell Adhesion

The primary mechanism by which this compound inhibits cell adhesion is by blocking the interaction between Sialyl Lewis X (SLex) on leukocytes (e.g., HL-60 cells) and E-selectin (also known as endothelial-leukocyte adhesion molecule 1 or ELAM-1) on endothelial cells (e.g., HUVECs).[1] This interaction is a critical step in the inflammatory cascade and in cancer metastasis.

| Compound | Modification | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | - | HL-60/HUVEC | Cell Adhesion | 3.5 | [2] |

| Macrosphelide B | Oxidation of C14-OH to ketone | HL-60/HUVEC | Cell Adhesion | 36 | [2] |

| Macrosphelide J | - | HL-60/HUVEC | Cell Adhesion | >100 µg/mL | [1] |

| Macrosphelide K | - | HL-60/HUVEC | Cell Adhesion | >100 µg/mL | [1] |

Key SAR Insights for Cell Adhesion Inhibition:

-

The secondary hydroxyl group at the C-14 position appears to be crucial for potent anti-adherent activity, as its oxidation to a ketone in Macrosphelide B leads to a significant decrease in potency.[2][3]

Cytotoxicity and Apoptosis-Inducing Activity

Numerous studies have demonstrated the cytotoxic effects of this compound analogs against various cancer cell lines. This activity is often linked to the induction of apoptosis.

| Compound | Modification | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | - | U937 (Human Lymphoma) | Apoptosis | >10 (low activity) | [4] |

| Macrosphelide B | C14-Ketone | U937 (Human Lymphoma) | Apoptosis | Mildly active | [4] |

| Diketo-MS 15 | C8 and C14-Diketone | U937 (Human Lymphoma) | Apoptosis | ~1 (high activity) | [4] |

| MS-Epothilone Hybrid 60 | Thiazole (B1198619) side chain | U937 (Human Lymphoma) | Apoptosis | ~1 (high activity) | [4] |

Key SAR Insights for Cytotoxicity and Apoptosis:

-

The presence of a carbonyl group at the C-14 position, as seen in Macrosphelide B, appears to be important for inducing apoptosis.[4]

-

The introduction of a second ketone at the C-8 position (Diketo-MS 15) significantly enhances the apoptosis-inducing activity.[4]

-

Hybrid molecules incorporating structural features from other potent natural products, such as the thiazole side chain of epothilone, can dramatically increase cytotoxic and pro-apoptotic effects.[4]

-

This compound has been shown to inhibit key enzymes in the Warburg effect, namely aldolase (B8822740) A (ALDOA), enolase 1 (ENO1), and fumarate (B1241708) hydratase (FH), contributing to its anti-cancer effects.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Cell-Cell Adhesion Assay (HL-60 and HUVEC)

This assay quantifies the ability of a compound to inhibit the adhesion of leukocyte-like cells (HL-60) to endothelial cells (HUVEC).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Human Promyelocytic Leukemia cells (HL-60)

-

Endothelial Cell Growth Medium (EGM)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Calcein-AM fluorescent dye

-

Phosphate Buffered Saline (PBS)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader

Protocol:

-

HUVEC Seeding: Seed HUVECs into 96-well black, clear-bottom plates at a density that allows for a confluent monolayer to form within 24-48 hours. Culture in EGM at 37°C in a humidified 5% CO₂ atmosphere.

-

HUVEC Activation: Once confluent, aspirate the medium and add fresh EGM containing LPS (e.g., 1 µg/mL) to activate the HUVECs and induce the expression of adhesion molecules like E-selectin. Incubate for 4-6 hours.

-

HL-60 Labeling: During HUVEC activation, label HL-60 cells with Calcein-AM. Resuspend HL-60 cells in serum-free RPMI 1640 at a concentration of 1 x 10⁶ cells/mL. Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C.

-

Washing Labeled HL-60 Cells: After incubation, wash the Calcein-AM labeled HL-60 cells twice with PBS to remove excess dye. Resuspend the cells in fresh RPMI 1640 with 10% FBS.

-

Compound Treatment: Wash the activated HUVEC monolayer with PBS. Add fresh EGM containing various concentrations of the this compound analog to be tested. Also, include a vehicle control (e.g., DMSO).

-

Co-culture: Add the labeled HL-60 cells to the HUVEC-containing wells (e.g., 1 x 10⁵ cells/well).

-

Incubation: Incubate the co-culture for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS three times to remove non-adherent HL-60 cells.

-

Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation: 485 nm, Emission: 520 nm).

-

Data Analysis: The fluorescence intensity is proportional to the number of adherent HL-60 cells. Calculate the percentage of adhesion inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analog. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells to be assayed

-

This compound analog

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of the this compound analog for a specified time.

-

Cell Harvesting: Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Inhibition of Leukocyte-Endothelial Adhesion

This compound has been shown to inhibit the initial tethering and rolling of leukocytes on the endothelial surface, a critical step in inflammation and metastasis. This is achieved by interfering with the interaction between Sialyl Lewis X on leukocytes and E-selectin on activated endothelial cells.

Caption: this compound inhibits leukocyte-endothelial cell adhesion.

Induction of Apoptosis: Extrinsic and Intrinsic Pathways

Certain this compound analogs are potent inducers of apoptosis in cancer cells. They can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) pathways.

Caption: Apoptosis induction by Macrosphelide analogs.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs reveals critical insights for the development of new therapeutic agents. Key structural modifications, such as oxidation at the C-14 and C-8 positions and the addition of novel side chains, have been shown to significantly enhance the pro-apoptotic and cytotoxic activities of the parent compound. The ability of this compound to inhibit cell-cell adhesion provides an additional, valuable mechanism for its potential use in treating inflammatory diseases and cancer metastasis.

Future research in this area should focus on:

-

Systematic SAR Studies: The synthesis and biological evaluation of a broader and more diverse library of this compound analogs are needed to build a more comprehensive SAR model.

-

Target Deconvolution: While some molecular targets have been identified, further studies are required to fully elucidate the direct binding partners of this compound and its analogs.

-

In Vivo Efficacy: Promising analogs identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of this compound analogs with existing chemotherapeutic agents could lead to more effective cancer treatment regimens.

This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of the Macrosphelide family of natural products. The unique dual-action of these compounds makes them a particularly attractive scaffold for the development of next-generation therapies.

References

- 1. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]

- 2. A rapid and sensitive method for measuring cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Macrosphelide A as a potential lead compound for drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A, a 16-membered macrolide originally isolated from the fungus Microsphaeropsis sp., has emerged as a promising natural product with significant potential in drug discovery.[1][2] Initially identified for its potent anti-adhesive properties, subsequent research has unveiled its multifaceted biological activities, including anti-cancer, and antimicrobial effects.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols to facilitate further investigation into its therapeutic applications.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-adhesion properties being the most extensively studied.

Anti-Cancer Activity

This compound demonstrates selective cytotoxicity against various cancer cell lines while showing significantly lower toxicity towards normal cells.[3] Its anti-cancer effects are attributed to two primary mechanisms: the induction of apoptosis and the disruption of cancer cell metabolism.

1. Induction of Apoptosis:

This compound triggers programmed cell death in cancer cells through both the intrinsic and extrinsic apoptotic pathways. This process is initiated by the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] Key events in this compound-induced apoptosis include:

-

Upregulation of Fas expression: This leads to the activation of the extrinsic pathway via the recruitment of FADD and subsequent activation of caspase-8.

-

Modulation of Bcl-2 family proteins: An increase in the Bax/Bcl-2 ratio indicates the involvement of the intrinsic (mitochondrial) pathway.

-

Activation of caspases: The activation of initiator caspases (caspase-8 and -9) leads to the cleavage and activation of executioner caspases (caspase-3), ultimately resulting in apoptosis.[6]

2. Targeting Cancer Metabolism (The Warburg Effect):

Recent studies have revealed that this compound can selectively target the altered metabolism of cancer cells, a phenomenon known as the Warburg effect. It directly inhibits three key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle:[3][7]

-

Enolase 1 (ENO1)

-

Aldolase A (ALDOA)

-

Fumarate Hydratase (FH)

By inhibiting these enzymes, this compound disrupts the primary energy production pathways in cancer cells, leading to reduced cell viability.[3]

Anti-Adhesion Activity

This compound was first identified as a potent inhibitor of cell-cell adhesion.[2] It dose-dependently inhibits the adhesion of human leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVEC) activated by lipopolysaccharide (LPS).[2] This activity is crucial in preventing metastasis, a key process in cancer progression. The mechanism is thought to involve the inhibition of interactions between sialyl Lewisx (sLex) on cancer cells and E-selectin on endothelial cells.[8]

Quantitative Data Presentation

The biological activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound (MSPA) in Human Cancer and Non-Cancer Cell Lines [3]

| Cell Line | Cell Type | MSPA Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| HepG2 | Hepatocellular Carcinoma | 12.5 | 96 | 51.7 |

| HL-60 | Promyelocytic Leukemia | 12.5 | 96 | 54.6 |

| MCF-7 | Breast Adenocarcinoma | 12.5 | 96 | 48.4 |

| THLE-3 | Normal Liver | 12.5 | 96 | 78.2 |

| PBMC | Peripheral Blood Mononuclear Cell | 12.5 | 96 | 86.2 |

| MCF-10A | Non-tumorigenic Breast Epithelial | 12.5 | 96 | 94.5 |

Table 2: Anti-adhesion Activity of Macrosphelide Derivatives [1][2]

| Compound | IC50 (µM) for Inhibition of HL-60 Adhesion to HUVEC |

| This compound | 3.5 |

| Macrosphelide B | 36 |

| Macrosphelide C | 67.5 |

| Macrosphelide D | 25 |

Table 3: Apoptosis-Inducing Activity of Macrosphelide Derivatives in Human Lymphoma U937 Cells [9]

| Derivative | Concentration (µM) | Apoptotic Cells (%) |

| Diketo-MS | 1 | >10 |

| MSB | 1 | <1 |

| C15 Hybrid | 1 | 4-5 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability and Cytotoxicity Assay (IC50 Determination)

This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth.

-

Cell Culture: Culture cancer and non-cancer cell lines in appropriate media and conditions.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 or 72 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).[10]

-

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in apoptosis.

-

Protein Extraction:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the band intensities to a loading control (e.g., β-actin or GAPDH).[12]

-

Cell Adhesion Assay (HL-60 and HUVEC)

This assay measures the ability of this compound to inhibit the adhesion of leukemia cells to endothelial cells.

-

HUVEC Culture and Activation:

-

Culture HUVECs to confluence in 96-well plates.

-

Activate the HUVECs with LPS (1 µg/mL) for 4 hours.

-

-

HL-60 Cell Labeling:

-

Label HL-60 cells with a fluorescent dye (e.g., Calcein-AM).

-

-

Co-culture and Treatment:

-

Pre-treat the activated HUVECs with various concentrations of this compound for 1 hour.

-

Add the labeled HL-60 cells to the HUVEC monolayer and incubate for 1 hour.

-

-

Quantification:

-

Gently wash the wells to remove non-adherent HL-60 cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Calculate the percentage of adhesion inhibition compared to the untreated control.[2]

-

In Vitro Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the activity of metabolic enzymes.

-

Enzyme and Substrate Preparation: Prepare purified ENO1, ALDOA, or FH enzymes and their respective substrates.

-

Inhibition Assay:

-

Pre-incubate the enzyme with various concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence of a product or cofactor (e.g., NADH) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction rates at different inhibitor concentrations.

-

Determine the IC50 value for enzyme inhibition.[13]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for identifying its protein targets.

Caption: Proposed apoptotic signaling pathway of this compound.

References

- 1. satoshi-omura.info [satoshi-omura.info]

- 2. Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Macrosphelide B suppressed metastasis through inhibition of adhesion of sLe(x)/E-selectin molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Advanced Macrosphelides: Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Apoptosis western blot guide | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

In Vivo Efficacy of Macrosphelide A: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A, a 16-membered macrolide, has garnered interest in the scientific community for its potential as an anticancer agent.[1] Initially recognized for its ability to inhibit cell-cell adhesion, subsequent research has illuminated its cytotoxic and pro-apoptotic activities across various cancer cell lines.[2] Notably, this compound has demonstrated a degree of selectivity for cancer cells over normal cells and has been shown to be non-toxic in mice at doses up to 200 mg/kg administered via intraperitoneal injection for five days.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its in vivo efficacy in mouse models. Due to a notable lack of publicly available quantitative in vivo data, this guide presents a detailed, hypothetical experimental protocol for assessing the anti-tumor activity of this compound in a murine xenograft model. This is supplemented with available in vitro data and an elucidation of its known mechanisms of action to provide a robust resource for researchers aiming to investigate its therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis and targeting cancer cell metabolism.[2][3] Its mechanism involves the following key pathways:

-

Induction of Apoptosis: this compound has been shown to trigger programmed cell death in cancer cells.[2]

-

Targeting Cancer Metabolism: A significant aspect of this compound's action is its ability to disrupt the metabolic reprogramming often seen in cancer cells, a phenomenon known as the Warburg effect.[2] It achieves this by directly targeting and inhibiting three key metabolic enzymes: Enolase 1 (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH).[3] By inhibiting these enzymes, this compound can interfere with glycolysis and the TCA cycle, leading to a reduction in cancer cell viability.[2][3]

Below is a diagram illustrating the proposed mechanism of action of this compound.

In Vitro Efficacy of this compound

While in vivo data is sparse, the in vitro cytotoxic effects of this compound have been documented against several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | 3.5[4] |

| HepG2 | Hepatocellular Carcinoma | Data not specified[3] |

| MCF-7 | Breast Adenocarcinoma | Data not specified[3] |

Hypothetical In Vivo Efficacy Study in a Mouse Xenograft Model

The following section outlines a detailed, hypothetical experimental protocol to evaluate the in vivo anti-tumor efficacy of this compound. This protocol is based on established methodologies for similar compounds and aims to provide a robust framework for future research.

Experimental Workflow

Detailed Experimental Protocols

4.2.1. Animal Model

-

Species: Mouse

-

Strain: C57BL/6 (syngeneic model for B16/BL6 cells)

-

Age: 6-8 weeks

-

Sex: Female

-

Supplier: Reputable commercial vendor

-

Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

4.2.2. Cell Line and Culture

-

Cell Line: B16/BL6 murine melanoma cell line

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator. Cells should be in the logarithmic growth phase at the time of harvesting for inoculation.

4.2.3. Tumor Inoculation

-

Harvest B16/BL6 cells using trypsin-EDTA.

-

Wash the cells twice with sterile, serum-free DMEM.

-

Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

4.2.4. Treatment Groups and Administration

-

Once tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

| Group | Treatment | Dose | Route | Schedule |

| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | Daily |

| 2 | This compound | 50 mg/kg | Intraperitoneal (i.p.) | Daily |

| 3 | This compound | 100 mg/kg | Intraperitoneal (i.p.) | Daily |

| 4 | Positive Control (e.g., Dacarbazine) | Manufacturer's recommendation | Intraperitoneal (i.p.) | As recommended |

-

Drug Formulation: this compound should be dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). The vehicle used for the control group should be identical.

4.2.5. Data Collection and Efficacy Endpoints

-

Tumor Volume: Measure tumor dimensions three times a week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Body Weight: Monitor and record the body weight of each mouse three times a week as an indicator of toxicity.

-

Survival: Record the date of death for each animal. The study endpoint may also be defined by a specific tumor volume limit (e.g., 2000 mm³) or signs of morbidity, at which point the animal should be euthanized.

-

Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

4.2.6. Terminal Procedures

-

At the study endpoint, euthanize all remaining animals.

-

Excise tumors and record their final weights.

-

Collect major organs (liver, kidneys, spleen, lungs) for histopathological analysis to assess any potential toxicity.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer therapeutic, primarily due to its unique mechanism of targeting cancer cell metabolism and its favorable preliminary toxicity data. However, the current body of literature lacks sufficient in vivo efficacy data to fully assess its therapeutic potential. The hypothetical experimental protocol detailed in this guide provides a clear and robust pathway for researchers to undertake such an evaluation.

Future research should prioritize conducting well-designed in vivo studies to generate quantitative data on the anti-tumor effects of this compound. Furthermore, exploring its efficacy in combination with other chemotherapeutic agents could reveal synergistic effects and broaden its potential clinical applications. Pharmacokinetic and pharmacodynamic studies in animal models are also crucial next steps to understand its absorption, distribution, metabolism, and excretion, which will be vital for determining optimal dosing regimens in future clinical trials.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and synthesis of a this compound-biotin chimera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an advanced synthetic route to macrosphelides and its application to the discovery of a more potent macrosphelide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of a this compound-biotin chimera - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Warburg Effect Under Siege: A Technical Guide to Macrosphelide A's Impact on Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic reprogramming is a cornerstone of cancer cell proliferation and survival, making it a prime target for therapeutic intervention. Macrosphelide A (MSPA), a 16-membered macrolide of fungal origin, has emerged as a promising anti-cancer agent that specifically targets this metabolic vulnerability.[1][2][3] This technical guide provides a comprehensive overview of the mechanism by which this compound disrupts the Warburg effect in cancer cells. We present quantitative data on its biological activity, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a valuable resource for researchers in oncology and drug development, providing the foundational knowledge to explore the therapeutic potential of this compound and similar metabolic inhibitors.

Introduction: Targeting the Metabolic Engine of Cancer

The Warburg effect, first described by Otto Warburg, is a metabolic hallmark of cancer.[1] Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation for energy production, cancer cells favor aerobic glycolysis, converting glucose to lactate (B86563) at a high rate.[1] This seemingly inefficient pathway provides a proliferative advantage by supplying the necessary building blocks for rapid cell growth.

This compound is a natural product that has been shown to selectively induce apoptosis in cancer cells by disrupting this fundamental metabolic process.[1] Originally identified as an inhibitor of cell-cell adhesion, subsequent research has revealed its potent anti-cancer properties stem from its ability to simultaneously inhibit key enzymes in both glycolysis and the tricarboxylic acid (TCA) cycle.[1][2][3]

Quantitative Data: The Impact of this compound on Cancer Cell Metabolism

This compound exerts its anti-cancer effects through a multi-pronged attack on cellular metabolism. The following tables summarize the key quantitative data demonstrating its efficacy.

Table 1: Inhibition of Key Metabolic Enzymes by this compound

| Target Enzyme | Pathway | MSPA Concentration | % Inhibition of Enzymatic Activity (Relative to Control) |

| Aldolase A (ALDOA) | Glycolysis | 100 µM | 22% |

| Enolase 1 (ENO1) | Glycolysis | 100 µM | 28% |

| Fumarate (B1241708) Hydratase (FH) | TCA Cycle | 100 µM | 20% |

Data derived from studies on HepG2 cells.[1]

Table 2: Effect of this compound on Cancer Cell Viability and Metabolism

| Parameter | Cell Line | MSPA Concentration | Observation |

| Cell Viability | HepG2 (Liver Cancer) | 12.5 µM | Significant increase in apoptosis after 72 hours.[1] |

| HL60 (Leukemia) | 12.5 µM | Significant increase in apoptosis after 72 hours.[1] | |

| Glucose Consumption | HepG2 | Not Specified | Significantly reduced.[1] |

| Lactate Release | HepG2 | Not Specified | Significantly reduced.[1] |

| Cell Adhesion Inhibition (IC50) | HL-60 cells to HUVEC | 3.5 µM | Potent inhibition of cell adhesion.[2][3] |

Note: Specific IC50 or Ki values for the direct inhibition of ALDOA, ENO1, and FH by this compound are not yet publicly available in the reviewed literature. The provided data on enzyme inhibition reflects the percentage decrease in activity at a single high concentration.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of three critical metabolic enzymes: Aldolase A (ALDOA), Enolase 1 (ENO1), and Fumarate Hydratase (FH).[1] This simultaneous disruption of glycolysis and the TCA cycle creates a metabolic crisis within the cancer cell, ultimately leading to apoptosis.

Disruption of the Warburg Effect

The inhibition of ALDOA and ENO1 directly curtails the glycolytic flux, reducing the production of pyruvate (B1213749) and lactate, a hallmark of the Warburg effect. The inhibition of FH, a key enzyme in the TCA cycle, further exacerbates the energy deficit and disrupts mitochondrial function.

Induction of Apoptosis

The metabolic stress induced by this compound triggers programmed cell death, or apoptosis. While the precise signaling cascade is still under investigation, it is understood that the disruption of cellular energy homeostasis is a potent apoptotic signal. This likely involves both the intrinsic (mitochondrial) and extrinsic apoptotic pathways, leading to the activation of caspases, the executioners of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on cancer cell metabolism.

Identification of this compound Protein Targets via Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the general workflow for identifying the protein targets of a small molecule like this compound.

Methodology:

-

Probe Synthesis: Synthesize a biotinylated derivative of this compound to serve as a probe for affinity purification.

-

Cell Lysis: Culture cancer cells (e.g., HepG2) to 80-90% confluency. Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Purification:

-

Incubate the biotinylated MSPA probe with the cell lysate to allow for the formation of MSPA-protein complexes.

-

Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated MSPA-protein complexes.

-

Use a magnetic separator to wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Separation:

-

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high salt or low pH).

-

Separate the eluted proteins by one-dimensional SDS-PAGE.

-

-

Mass Spectrometry:

-

Excise the protein bands of interest from the gel and perform in-gel tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the proteins that were pulled down with the MSPA probe.

In Vitro Enzyme Activity Assays

Aldolase A (ALDOA) Activity Assay:

This assay measures the conversion of fructose-1,6-bisphosphate (FBP) to glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP).

-

Reaction Mixture: Prepare a reaction buffer containing triethanolamine, NADH, and the coupling enzymes triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.

-

Initiation: Add purified ALDOA enzyme and varying concentrations of this compound to the reaction mixture. Initiate the reaction by adding the substrate, FBP.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Analysis: Calculate the enzyme activity and the percentage of inhibition by MSPA.

Enolase 1 (ENO1) Activity Assay:

This assay measures the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP).

-

Reaction Mixture: Prepare a reaction buffer containing imidazole, magnesium sulfate, KCl, NADH, ADP, and the coupling enzymes pyruvate kinase and lactate dehydrogenase.

-

Initiation: Add purified ENO1 enzyme and varying concentrations of this compound. Start the reaction by adding the substrate, 2-PGA.

-

Measurement: Monitor the decrease in absorbance at 340 nm due to NADH oxidation.

-

Analysis: Determine the enzyme activity and the inhibitory effect of MSPA.

Fumarate Hydratase (FH) Activity Assay:

This assay measures the conversion of L-malate to fumarate.

-

Reaction Mixture: Prepare a reaction buffer containing potassium phosphate.

-

Initiation: Add purified FH enzyme and varying concentrations of this compound. Initiate the reaction by adding the substrate, L-malate.

-

Measurement: Monitor the increase in absorbance at 240 nm as fumarate is produced.

-

Analysis: Calculate the rate of fumarate formation to determine enzyme activity and inhibition by MSPA.

Glucose Consumption and Lactate Production Assays

-

Cell Culture: Seed cancer cells in a multi-well plate and treat with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Sample Collection: At each time point, collect a small aliquot of the cell culture medium.

-

Glucose Measurement: Use a commercially available glucose oxidase-based assay kit to measure the glucose concentration in the collected media.

-

Lactate Measurement: Use a commercially available lactate dehydrogenase-based assay kit to measure the lactate concentration in the collected media.

-

Normalization: Normalize the glucose consumption and lactate production values to the cell number or total protein concentration in each well.

Apoptosis Assay (Annexin V/7-AAD Staining)

-

Cell Treatment: Treat cancer cells with this compound for the desired time.

-

Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, 7-AAD-negative cells: Early apoptotic cells.

-

Annexin V-positive, 7-AAD-positive cells: Late apoptotic/necrotic cells.

-

-

Analysis: Quantify the percentage of apoptotic cells in the treated versus control populations.

Conclusion and Future Directions

This compound represents a promising new class of anti-cancer agents that exploit the metabolic vulnerabilities of tumor cells. Its ability to simultaneously inhibit key enzymes in both glycolysis and the TCA cycle provides a robust mechanism to induce metabolic catastrophe and subsequent apoptosis in cancer cells.

Future research should focus on:

-

Determining the precise enzyme kinetics and inhibitory constants (IC50, Ki) of this compound for ALDOA, ENO1, and FH. This will provide a more detailed quantitative understanding of its potency.

-

Elucidating the detailed signaling cascade that links MSPA-induced metabolic stress to the activation of the apoptotic machinery.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

-

Exploring the potential for synergistic combinations of this compound with other anti-cancer therapies.

The continued investigation of this compound and other metabolism-targeting compounds holds significant promise for the development of novel and effective cancer treatments.

References